molecular formula C12H12O4 B14532613 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione CAS No. 62582-20-1

3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione

Cat. No.: B14532613
CAS No.: 62582-20-1
M. Wt: 220.22 g/mol
InChI Key: AMKWJZQYKOJKGB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives It features a methoxyphenyl group and a methyloxolane ring, making it a compound of interest in various chemical and pharmaceutical research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable dione precursor under controlled conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with a diketone in the presence of a base catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-3-methyloxolane-2,5-dione is unique due to its specific combination of the methoxyphenyl group and the methyloxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

62582-20-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-methyloxolane-2,5-dione

InChI

InChI=1S/C12H12O4/c1-12(7-10(13)16-11(12)14)8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

AMKWJZQYKOJKGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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